molecular formula C20H21BrN4O5 B11535791 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide

Cat. No.: B11535791
M. Wt: 477.3 g/mol
InChI Key: OJWQHWCEGIWGSB-OEAKJJBVSA-N
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Description

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenoxy group, a nitrophenyl group, and an acetamido-imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid. The next step involves the formation of an amide bond by reacting this intermediate with 2-methyl-5-nitroaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The brominated phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The acetamido-imino linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of a phenol derivative by replacing the bromine atom.

    Substitution: Hydrolysis products include the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The brominated phenoxy group and nitrophenyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[2-(2-CHLORO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE
  • (3E)-3-{[2-(2-FLUORO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE

Uniqueness

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-METHYL-5-NITROPHENYL)BUTANAMIDE is unique due to the presence of the brominated phenoxy group, which imparts distinct chemical and biological properties compared to its chloro and fluoro analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21BrN4O5

Molecular Weight

477.3 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(2-methyl-5-nitrophenyl)butanamide

InChI

InChI=1S/C20H21BrN4O5/c1-12-4-7-18(16(21)8-12)30-11-20(27)24-23-14(3)9-19(26)22-17-10-15(25(28)29)6-5-13(17)2/h4-8,10H,9,11H2,1-3H3,(H,22,26)(H,24,27)/b23-14+

InChI Key

OJWQHWCEGIWGSB-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)Br

Origin of Product

United States

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